

Unveiling the Crystal Architecture of "Bronze Red" Monoazo Pigments: A Technical Guide

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Compound of Interest

Compound Name: *Bronze Red*

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This in-depth technical guide delves into the crystallographic features of **"Bronze Red"** monoazo pigments, with a primary focus on the industrially significant C.I. Pigment Red 57:1. This pigment, a calcium salt of 4-((4-methyl-2-sulfonatophenyl)azo)-3-hydroxy-2-naphthalenecarboxylate, is a cornerstone in various applications, and understanding its solid-state structure is paramount for optimizing its performance characteristics. This guide summarizes the known crystallographic data, details the experimental protocols for its structural determination, and visualizes the key relationships in its crystal packing.

Crystallographic Data Summary

C.I. Pigment Red 57:1 is known to exist in at least three different hydration states: anhydrous, monohydrate, and trihydrate. While specific unit cell parameters are not publicly available in the surveyed literature, crucial crystallographic information has been established through X-ray powder diffraction studies. All three phases have been determined to crystallize in the monoclinic crystal system, belonging to the space group $P2_1/c$, with four molecules ($Z = 4$) per unit cell.^{[1][2]} This consistent crystallographic framework across different hydration levels points to a robust underlying molecular packing arrangement.

Property	Anhydrous	Monohydrate	Trihydrate
Chemical Formula	$C_{18}H_{12}CaN_2O_6S$	$C_{18}H_{12}CaN_2O_6S \cdot H_2O$	$C_{18}H_{12}CaN_2O_6S \cdot 3H_2O$
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P21/c	P21/c	P21/c
Molecules per Unit Cell (Z)	4	4	4
Unit Cell Parameters	Data not available	Data not available	Data not available

Molecular Structure and Tautomerism

A critical aspect of the solid-state structure of C.I. Pigment Red 57:1 and related β -naphthol monoazo pigments is the existence of tautomerism. While often depicted in the azo form, solid-state Nuclear Magnetic Resonance (NMR) studies have provided strong evidence that these pigments predominantly exist in the hydrazone tautomeric form in the solid state. This is a key factor influencing the pigment's color and stability.

Azo-Hydrazone Tautomerism in β -Naphthol Monoazo Pigments.

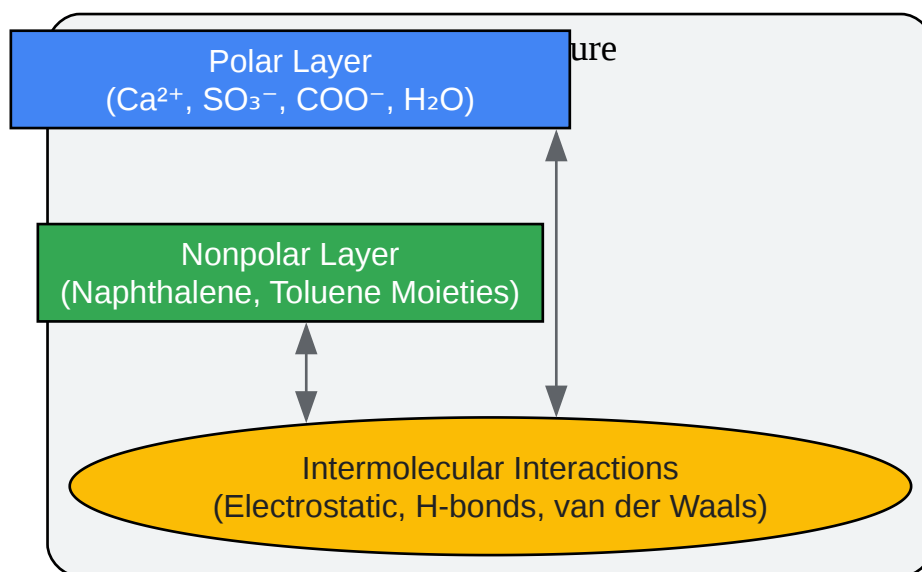
Crystal Packing and Layered Structure

The crystal structure of C.I. Pigment Red 57:1 is characterized by a distinct double-layer arrangement.^[2] This layered architecture is a consequence of the amphiphilic nature of the pigment molecule, which contains both polar and nonpolar moieties.

- Polar Layer:** This layer is comprised of the calcium ions, the sulfonate and carboxylate groups of the pigment molecule, and the water molecules of hydration. The components of this layer are held together by strong electrostatic interactions and hydrogen bonds.^[2]
- Nonpolar Layer:** This layer consists of the aromatic naphthalene and toluene parts of the pigment molecules.^[2]

This segregation into polar and nonpolar layers is a defining feature of the pigment's crystal packing and significantly influences its physical and chemical properties, such as its insolubility

and stability.



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Schematic of the Layered Crystal Packing in C.I. Pigment Red 57:1.

Experimental Protocols for Crystal Structure Determination

Due to the low solubility of organic pigments, growing single crystals suitable for single-crystal X-ray diffraction is often challenging. Therefore, the crystal structure of C.I. Pigment Red 57:1 was determined from high-resolution X-ray powder diffraction (XRPD) data, followed by Rietveld refinement.

X-ray Powder Diffraction (XRPD) Data Collection

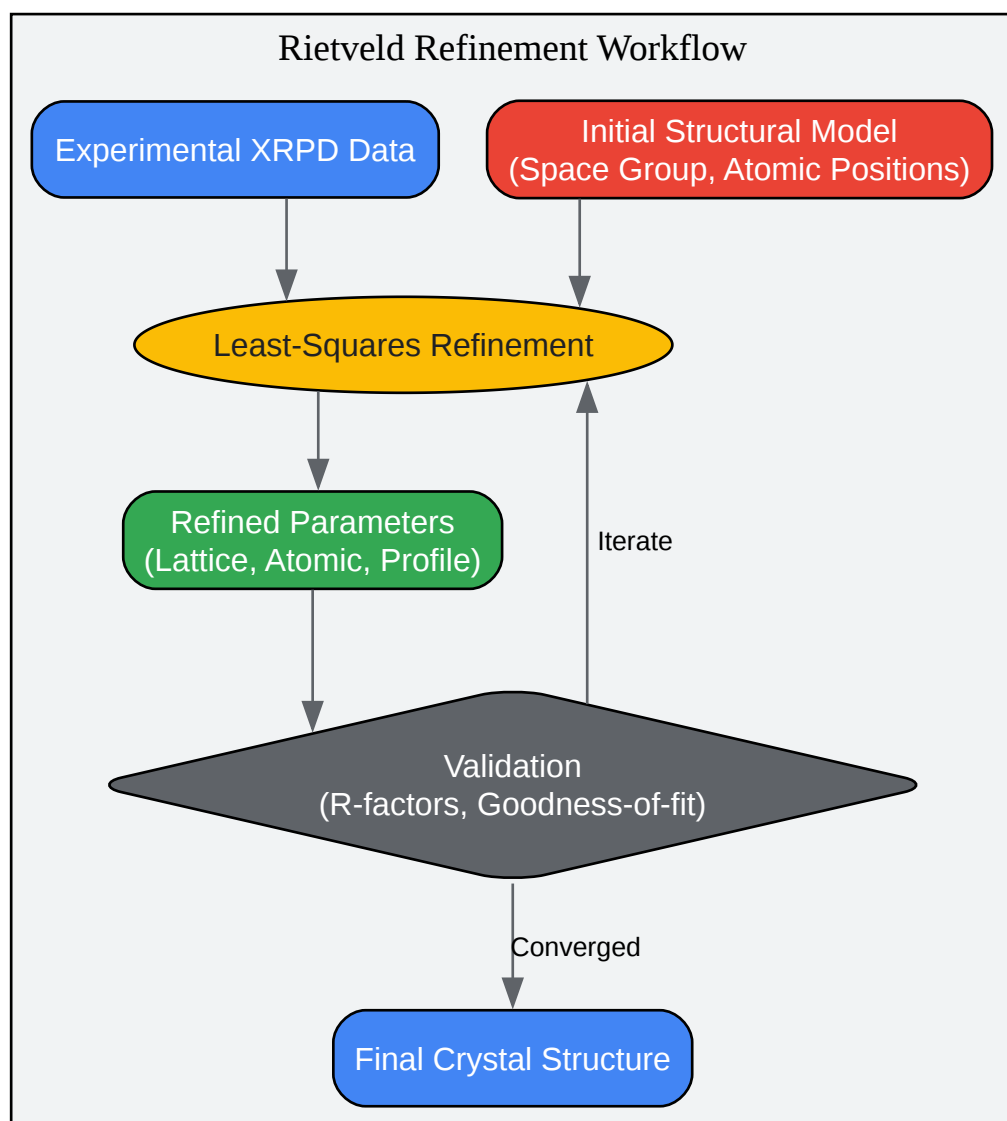
A generalized protocol for collecting high-quality XRPD data for pigment analysis is as follows:

- **Sample Preparation:** The pigment powder is gently packed into a sample holder to ensure a flat, smooth surface and random orientation of the crystallites.
- **Instrument Setup:** A high-resolution powder diffractometer equipped with a monochromatic X-ray source (typically $\text{Cu K}\alpha$ radiation) is used.

- **Data Collection:** The diffraction pattern is recorded over a wide 2θ range (e.g., 5° to 80°) with a small step size and sufficient counting time per step to obtain good statistics.

Rietveld Refinement

The Rietveld method is a powerful technique for refining crystal structures from powder diffraction data. It involves a least-squares fitting of a calculated diffraction pattern to the experimental data.



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Generalized Workflow for Rietveld Refinement of Pigment Crystal Structures.

A step-by-step protocol for the Rietveld refinement of C.I. Pigment Red 57:1 would typically involve:

- **Initial Model:** An initial structural model is generated based on the known chemical composition, the determined space group (P21/c), and estimated atomic positions.
- **Background Subtraction:** The background contribution to the diffraction pattern is modeled and subtracted.
- **Profile Fitting:** The peak profiles are modeled using appropriate functions (e.g., pseudo-Voigt or Pearson VII) to account for instrumental and sample-related broadening.
- **Refinement of Parameters:** A sequential refinement of various parameters is performed. This typically starts with the scale factor and background parameters, followed by the unit cell parameters, and then the atomic coordinates and isotropic displacement parameters.
- **Convergence:** The refinement is iterated until the calculated pattern shows a good fit to the experimental data, as indicated by low R-factors (e.g., Rwp, Rp) and a goodness-of-fit (χ^2) value close to 1.

Conclusion

The crystal structure of "**Bronze Red**" monoazo pigments, exemplified by C.I. Pigment Red 57:1, is a testament to the intricate interplay of molecular structure, intermolecular forces, and hydration state. The consistent monoclinic P21/c crystal system across its anhydrous, monohydrate, and trihydrate forms, coupled with a distinct layered packing arrangement, provides a solid foundation for understanding its performance characteristics. The predominance of the hydrazone tautomer in the solid state is a crucial chemical detail. While precise unit cell dimensions remain to be fully elucidated in publicly accessible literature, the application of advanced techniques like X-ray powder diffraction with Rietveld refinement has provided invaluable insights into the solid-state architecture of this important class of pigments. This technical guide provides a comprehensive overview of the current understanding and the methodologies employed in the structural characterization of these materials, offering a valuable resource for researchers in the field.

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References

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